Cas no 96601-10-4 (2,4-Bis(allyloxy)benzaldehyde)

2,4-Bis(allyloxy)benzaldehyde structure
2,4-Bis(allyloxy)benzaldehyde structure
Product Name:2,4-Bis(allyloxy)benzaldehyde
CAS No:96601-10-4
MF:C13H14O3
MW:218.248464107513
MDL:MFCD03198353
CID:891384
PubChem ID:5182408
Update Time:2025-04-23

2,4-Bis(allyloxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,4-Bis(allyloxy)benzaldehyde
    • 2,4-bis(allyloxy)benzaldehyde(SALTDATA: FREE)
    • 2,4-bis(prop-2-enoxy)benzaldehyde
    • CHEMBRDG-BB 4021965
    • 2,3-DIMETHYL-4-NITROPYRIDINE-N-OXIDE
    • 2,4-diallyloxybenzaldehyde
    • 2,4diprop-2-enyloxybenzaldehyde
    • 96601-10-4
    • BS-39613
    • CS-0118513
    • 2,4-bis(prop-2-en-1-yloxy)benzaldehyde
    • MFCD03198353
    • SCHEMBL1520406
    • GACDJVALBBJGQY-UHFFFAOYSA-N
    • 2,4-diallyloxybenz-aldehyde
    • DTXSID20409238
    • 2,4-diprop-2-enyloxybenzaldehyde
    • AKOS000113487
    • MDL: MFCD03198353
    • Inchi: 1S/C13H14O3/c1-3-7-15-12-6-5-11(10-14)13(9-12)16-8-4-2/h3-6,9-10H,1-2,7-8H2
    • InChI Key: GACDJVALBBJGQY-UHFFFAOYSA-N
    • SMILES: O(CC=C)C1C=C(C=CC=1C=O)OCC=C

Computed Properties

  • Exact Mass: 218.09400
  • Monoisotopic Mass: 218.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53000
  • LogP: 2.62870

2,4-Bis(allyloxy)benzaldehyde Customs Data

  • HS CODE:2912499000
  • Customs Data:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

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2,4-Bis(allyloxy)benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:96601-10-4)2,4-Bis(allyloxy)benzaldehyde
Order Number:A1196042
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:29
Price ($):169.0
Email:sales@amadischem.com

Additional information on 2,4-Bis(allyloxy)benzaldehyde

Professional Introduction to 2,4-Bis(allyloxy)benzaldehyde (CAS No. 96601-10-4)

2,4-Bis(allyloxy)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 96601-10-4, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This bidentate aldehyde derivative features two allyloxy substituents attached to a benzene ring at the 2- and 4-positions, making it a versatile intermediate in synthetic chemistry. Its unique structural properties have positioned it as a valuable building block for the development of novel therapeutic agents and advanced functional materials.

The chemical structure of 2,4-Bis(allyloxy)benzaldehyde consists of a central benzaldehyde core, which is highly reactive due to the presence of the aldehyde functional group (-CHO). Additionally, the two allyloxy (-OCH=CH₂) groups introduce both hydrophilic and oleophilic characteristics, enhancing its solubility and reactivity in various organic solvents. This dual functionality makes it an attractive candidate for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are widely employed in the synthesis of complex organic molecules.

In recent years, 2,4-Bis(allyloxy)benzaldehyde has been extensively studied for its potential applications in pharmaceutical research. The compound’s ability to participate in condensation reactions with amines and hydrazines has led to the synthesis of Schiff bases, which are known for their diverse biological activities. These Schiff bases have shown promise in inhibiting various enzymes and receptors involved in inflammatory and infectious diseases. For instance, derivatives of 2,4-Bis(allyloxy)benzaldehyde have been investigated for their antimicrobial properties, with some studies indicating efficacy against Gram-positive and Gram-negative bacteria.

Moreover, the benzaldehyde moiety in 2,4-Bis(allyloxy)benzaldehyde is well-documented for its role in the synthesis of flavonoids and other polyphenolic compounds. Flavonoids are natural products that exhibit a wide range of biological functions, including antioxidant, anti-inflammatory, and anticancer activities. Researchers have leveraged the reactivity of 2,4-Bis(allyloxy)benzaldehyde to develop novel flavonoid derivatives with enhanced bioavailability and therapeutic potential. These derivatives are being explored in preclinical studies for their ability to modulate pathways associated with chronic diseases such as diabetes and neurodegenerative disorders.

Beyond pharmaceutical applications, 2,4-Bis(allyloxy)benzaldehyde has found utility in materials science due to its ability to form polymers and copolymers through polymerization reactions. The allyl groups can undergo radical or cationic polymerization, leading to the formation of high-performance polymers with applications in coatings, adhesives, and specialty plastics. Recent advancements in polymer chemistry have demonstrated the use of 2,4-Bis(allyloxy)benzaldehyde as a monomer in the synthesis of conductive polymers for electronic devices. These polymers exhibit excellent charge transport properties and are being investigated for use in organic light-emitting diodes (OLEDs) and solar cells.

The versatility of 2,4-Bis(allyloxy)benzaldehyde extends to its role as a chelating agent in coordination chemistry. The presence of two electron-deficient aldehyde groups allows it to coordinate with transition metals such as copper (Cu²⁺), zinc (Zn²⁺), and manganese (Mn²⁺). Metal complexes derived from 2,4-Bis(allyloxy)benzaldehyde have been studied for their catalytic properties in oxidation reactions and their potential as antitumor agents. For example, Cu complexes have shown activity against various cancer cell lines by inducing apoptosis through reactive oxygen species generation.

In conclusion,2,4-Bis(allyloxy)benzaldehyde (CAS No. 96601-10-4) is a multifunctional compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new methodologies for utilizing this compound,2,4-Bis(allyloxy)benzaldehyde is poised to play an increasingly important role in addressing challenges in medicine and technology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:96601-10-4)2,4-Bis(allyloxy)benzaldehyde
A1196042
Purity:99%
Quantity:5g
Price ($):169.0
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